molecular formula C16H25NO3 B1666659 Benzoic acid, 5-amino-2-(nonyloxy)- CAS No. 13737-95-6

Benzoic acid, 5-amino-2-(nonyloxy)-

Cat. No. B1666659
CAS RN: 13737-95-6
M. Wt: 279.37 g/mol
InChI Key: UXSMCUXWJPWBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 5-amino-2-(nonyloxy)- is a bioactive chemical.

Scientific Research Applications

  • Electrochemical Behavior and Kinetics : The study of the electrochemical reduction of benzoic acid derivatives, including 5-amino salicylic acid, has revealed insights into their electrochemical behavior and kinetics. This research is crucial for understanding the reaction mechanisms and potential applications in electrochemistry (Mandić, Nigović, & Šimunić, 2004).

  • Biosynthesis in Natural Products : Benzoic acid derivatives, including 5-amino salicylic acid, are key precursors in the biosynthesis of various natural products. These compounds are integral to the synthesis of a wide range of molecules with biological importance, such as naphthalenic and benzenic ansamycins (Kang, Shen, & Bai, 2012).

  • Hydrogen Bonding and Crystal Structures : Research on the crystal structures of benzoic acid derivatives, such as 2-amino-5-chloropyridine–benzoic acid, has contributed to the understanding of hydrogen bonding and molecular interactions. These studies are significant for the development of materials science and crystallography (Hemamalini & Fun, 2010).

  • Spectroscopic Identification and Synthesis : The synthesis and spectroscopic identification of compounds containing benzoic acid derivatives are fundamental to developing new chemical entities with potential applications in various fields, including pharmaceuticals (Azeez & Hamad, 2017).

  • Coordination Polymers and Photophysical Properties : Studies on lanthanide-based coordination polymers assembled from derivatives of benzoic acid have shed light on their crystal structures and photophysical properties. This research is crucial for the development of new materials with potential applications in optoelectronics and luminescence (Sivakumar, Reddy, Cowley, & Butorac, 2011).

properties

CAS RN

13737-95-6

Product Name

Benzoic acid, 5-amino-2-(nonyloxy)-

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

5-amino-2-nonoxybenzoic acid

InChI

InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-11-20-15-10-9-13(17)12-14(15)16(18)19/h9-10,12H,2-8,11,17H2,1H3,(H,18,19)

InChI Key

UXSMCUXWJPWBQD-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CCCCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Appearance

Solid powder

Other CAS RN

13737-95-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoic acid, 5-amino-2-(nonyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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